4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid
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Overview
Description
4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to an 8-hydroxyoct-6-en-1-yl group through an ether bond. The presence of both hydroxyl and carboxyl functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 8-hydroxyoct-6-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-[(8-oxooct-6-en-1-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(8-hydroxyoct-6-en-1-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the 8-hydroxyoct-6-en-1-yl group, making it less hydrophobic.
8-Hydroxyoctanoic acid: Lacks the benzoic acid moiety, affecting its reactivity and applications.
Uniqueness
4-[(8-Hydroxyoct-6-en-1-yl)oxy]benzoic acid is unique due to the presence of both hydroxyl and carboxyl groups, as well as the long hydrophobic chain. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
827321-89-1 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(8-hydroxyoct-6-enoxy)benzoic acid |
InChI |
InChI=1S/C15H20O4/c16-11-5-3-1-2-4-6-12-19-14-9-7-13(8-10-14)15(17)18/h3,5,7-10,16H,1-2,4,6,11-12H2,(H,17,18) |
InChI Key |
AYJWDLQSEHZDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCC=CCO |
Origin of Product |
United States |
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